Cas no 140239-94-7 (2-(3-Methoxyphenoxy)-2-methylpropanoic acid)

2-(3-Methoxyphenoxy)-2-methylpropanoic acid is a methoxy-substituted phenoxypropanoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a tertiary carboxylic acid group and a 3-methoxyphenoxy moiety, offering versatility as an intermediate in synthetic chemistry. The compound's sterically hindered α-carbon enhances stability, while the methoxy group may influence solubility and reactivity in organic transformations. It is particularly useful in the development of bioactive molecules, where its unique scaffold can serve as a building block for drug discovery or crop protection agents. The product is typically supplied in high purity, ensuring reliable performance in research and industrial applications.
2-(3-Methoxyphenoxy)-2-methylpropanoic acid structure
140239-94-7 structure
Product Name:2-(3-Methoxyphenoxy)-2-methylpropanoic acid
CAS No:140239-94-7
MF:C11H14O4
MW:210.226463794708
CID:1067354
PubChem ID:3781663
Update Time:2025-06-08

2-(3-Methoxyphenoxy)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Methoxyphenoxy)-2-methylpropanoic acid
    • AC1MWXW1
    • ALBB-000908
    • BBL014133
    • CTK4C2124
    • MolPort-000-889-597
    • SBB020808
    • STK347170
    • SureCN7988206
    • AKOS000102325
    • CS-0312900
    • DTXSID10396340
    • AS-37312
    • MFCD03422283
    • Propanoic acid, 2-(3-methoxyphenoxy)-2-methyl-
    • AKOS B013940
    • QJUAQHVOCKJYLS-UHFFFAOYSA-N
    • 2-(3-methoxyphenoxy)-2-methyl-propanoic Acid
    • 2-(3-methoxyphenoxy)-2-methylpropionic acid
    • SCHEMBL7988206
    • DB-093196
    • 140239-94-7
    • MDL: MFCD03422283
    • Inchi: 1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3/h4-7H,1-3H3,(H,12,13)
    • InChI Key: QJUAQHVOCKJYLS-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)OC)C(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 210.08900
  • Monoisotopic Mass: 210.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.157
  • Boiling Point: 335.5°C at 760 mmHg
  • Flash Point: 127.9°C
  • Refractive Index: 1.517
  • PSA: 55.76000
  • LogP: 1.93720

2-(3-Methoxyphenoxy)-2-methylpropanoic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(3-Methoxyphenoxy)-2-methylpropanoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(3-Methoxyphenoxy)-2-methylpropanoic acid Pricemore >>

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Additional information on 2-(3-Methoxyphenoxy)-2-methylpropanoic acid

Recent Advances in the Study of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS: 140239-94-7)

2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS: 140239-94-7) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its pharmacological properties, synthesis methods, and mechanisms of action, providing valuable insights into its role in drug development.

One of the key areas of research has been the compound's potential as an anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-Methoxyphenoxy)-2-methylpropanoic acid exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized in vitro and in vivo models to elucidate the compound's efficacy and safety profile, suggesting its promise as a lead compound for developing novel anti-inflammatory drugs.

Another significant advancement involves the optimization of synthetic routes for 2-(3-Methoxyphenoxy)-2-methylpropanoic acid. Researchers have developed more efficient and scalable methods for its production, as detailed in a recent article in Organic Process Research & Development. These innovations not only enhance the compound's accessibility for further studies but also reduce production costs, making it a more viable candidate for large-scale pharmaceutical applications.

Furthermore, the compound's pharmacokinetic properties have been a focal point of recent investigations. A 2024 study in Drug Metabolism and Disposition explored its absorption, distribution, metabolism, and excretion (ADME) characteristics, providing critical data for future clinical trials. The findings indicate favorable bioavailability and a manageable metabolic profile, reinforcing its potential as a therapeutic agent.

In conclusion, the latest research on 2-(3-Methoxyphenoxy)-2-methylpropanoic acid (CAS: 140239-94-7) highlights its multifaceted potential in drug discovery and development. From its anti-inflammatory properties to optimized synthesis and favorable pharmacokinetics, this compound represents a promising avenue for future pharmaceutical innovations. Continued research and clinical validation will be essential to fully realize its therapeutic benefits.

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